molecular formula C17H18N2O3 B12038581 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate

Cat. No.: B12038581
M. Wt: 298.34 g/mol
InChI Key: OPFXZFBQUCVXPB-SDNWHVSQSA-N
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Description

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C17H18N2O3 This compound is characterized by its unique structure, which includes an imidazo[1,2-a]azepine ring system fused with a phenyl acetate moiety

Preparation Methods

The synthesis of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The imidazo[1,2-a]azepine ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl acetate lies in its specific ring system and the potential biological activities associated with it.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C17H18N2O3/c1-12(20)22-15-8-5-4-7-13(15)11-14-17(21)19-10-6-2-3-9-16(19)18-14/h4-5,7-8,11H,2-3,6,9-10H2,1H3/b14-11+

InChI Key

OPFXZFBQUCVXPB-SDNWHVSQSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/2\C(=O)N3CCCCCC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)N3CCCCCC3=N2

Origin of Product

United States

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